Welcome to the BenchChem Online Store!
molecular formula C13H13FN2O B3141534 (6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine CAS No. 478912-71-9

(6-Fluoro-pyridin-2-yl)-(4-methoxy-benzyl)-amine

Cat. No. B3141534
M. Wt: 232.25 g/mol
InChI Key: RYVJWLSAMQEWTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09096593B2

Procedure details

To 2,6-difluoro-pyridine (49, 100 g, 869 mmol) in 500 mL of N-methylpyrrolidinone, 4-methoxy-benzylamine (77, 136 mL, 1.043 mol) and N,N-diisopropylethylamine (304 mL, 1.738 mol) were added. The reaction was stirred at 90° C. overnight, then poured into 8 L of water. The precipitate collected by filtration and washed with water, then taken up in ethyl acetate and washed with water. The organic layer was dried over sodium sulfate, filtered and the filtrate concentrated under vacuum. The resulting material was triturated with heptane and collected by filtration to provide the desired compound (78, 151 g, 650 mmol, 74.8% yield).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
136 mL
Type
reactant
Reaction Step One
Quantity
304 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
8 L
Type
reactant
Reaction Step Two
Yield
74.8%

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([F:8])[N:3]=1.[CH3:9][O:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][NH2:16])=[CH:13][CH:12]=1.C(N(CC)C(C)C)(C)C.O>CN1CCCC1=O>[F:8][C:4]1[N:3]=[C:2]([NH:16][CH2:15][C:14]2[CH:17]=[CH:18][C:11]([O:10][CH3:9])=[CH:12][CH:13]=2)[CH:7]=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
FC1=NC(=CC=C1)F
Name
Quantity
136 mL
Type
reactant
Smiles
COC1=CC=C(CN)C=C1
Name
Quantity
304 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
500 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
8 L
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 90° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate collected by filtration
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The resulting material was triturated with heptane
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
FC1=CC=CC(=N1)NCC1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 650 mmol
AMOUNT: MASS 151 g
YIELD: PERCENTYIELD 74.8%
YIELD: CALCULATEDPERCENTYIELD 74.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.